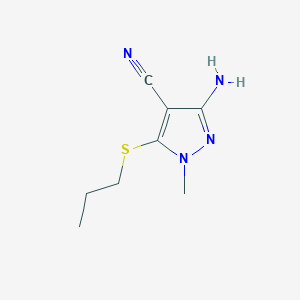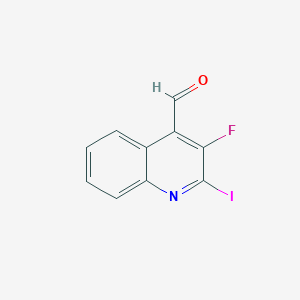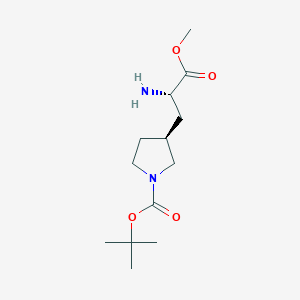
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the use of nitrogen-containing acetals and ketals as starting materials . The general synthetic route includes the cyclization of γ-aminocarbonyl compounds, which leads to the formation of pyrrolidine derivatives . The reaction conditions often involve the use of catalysts such as iridium complexes, which facilitate the N-heterocyclization of primary amines with diols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis of pyrrolidine derivatives in an industrial setting generally involves scalable and efficient catalytic processes that ensure high yields and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its role as a chiral ligand. It facilitates the formation of chiral centers in asymmetric synthesis by coordinating with metal catalysts and directing the addition of reagents to specific positions on the substrate . The molecular targets and pathways involved include the activation of specific receptors and enzymes that mediate the desired chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(((S)-1-Methylpyrrolidin-2-yl)methyl)pyrrolidin-2-yl diphenylmethanol: A chiral ligand with similar applications in asymmetric synthesis.
Pyrrolidine-based quaternary alkylammonium ionic liquids: Used as organocatalysts for asymmetric Michael additions.
Uniqueness
(S)-tert-Butyl 3-((S)-2-amino-3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structure, which allows for high enantioselectivity in asymmetric synthesis. Its ability to form stable complexes with metal catalysts makes it a valuable tool in the development of chiral drugs and bioactive molecules .
Propiedades
Fórmula molecular |
C13H24N2O4 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
tert-butyl (3S)-3-[(2S)-2-amino-3-methoxy-3-oxopropyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-6-5-9(8-15)7-10(14)11(16)18-4/h9-10H,5-8,14H2,1-4H3/t9-,10-/m0/s1 |
Clave InChI |
XIHVTQODEUXHOR-UWVGGRQHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@H](C1)C[C@@H](C(=O)OC)N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)CC(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B12881678.png)
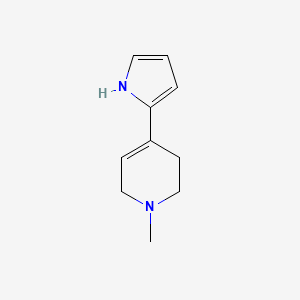
![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxamide](/img/structure/B12881688.png)
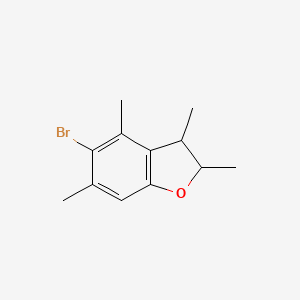
![3-hydroxy-2-(naphtho[2,1-b]furan-2-yl)-4H-chromen-4-one](/img/structure/B12881695.png)
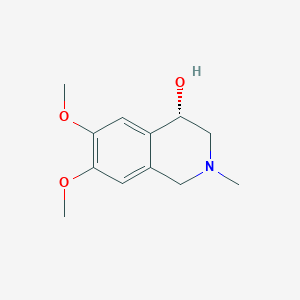

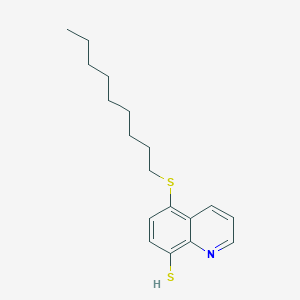
![Di-tert-pentyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881717.png)
![2-(furan-2-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B12881718.png)
